molecular formula C22H25N5O B5356307 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Número de catálogo: B5356307
Peso molecular: 375.5 g/mol
Clave InChI: TVSAADIPTZJIQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MIBE, is a small molecule inhibitor of the transcription factor HIF-1α. HIF-1α is a key regulator of the cellular response to hypoxia, and its inhibition has been shown to have potential therapeutic applications in cancer and other diseases.

Mecanismo De Acción

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide works by binding to the PAS-B domain of HIF-1α, preventing its dimerization with the PAS-A domain and subsequent transcriptional activation of hypoxia-responsive genes. This leads to decreased expression of angiogenic factors and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce tumor growth and increase sensitivity to chemotherapy in animal models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is its specificity for HIF-1α, which allows for targeted inhibition of hypoxia-responsive genes. However, its potency and efficacy may vary depending on the specific cancer type and genetic background. Additionally, its potential toxicity and off-target effects need to be carefully evaluated in preclinical and clinical studies.

Direcciones Futuras

For research on 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide include further optimization of its structure and pharmacokinetic properties, as well as investigation of its potential use in combination with other cancer therapies. Its potential applications in other hypoxia-related diseases, such as ischemic heart disease and stroke, also warrant further investigation. Additionally, the development of biomarkers for patient selection and monitoring of response to this compound treatment may improve its clinical utility.

Métodos De Síntesis

The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves several steps, including the formation of an imidazole ring, the coupling of a piperazine moiety, and the attachment of a benzamide group. The final product is obtained through purification and characterization using spectroscopic techniques.

Aplicaciones Científicas De Investigación

4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer. HIF-1α is overexpressed in many types of cancer, and its inhibition by this compound has been shown to reduce tumor growth and increase sensitivity to chemotherapy. This compound has also been investigated for its potential use in treating other hypoxia-related diseases, such as ischemic heart disease and stroke.

Propiedades

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-25-12-14-27(15-13-25)21-8-6-20(7-9-21)24-22(28)19-4-2-18(3-5-19)16-26-11-10-23-17-26/h2-11,17H,12-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAADIPTZJIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.